

Foundational Research on Histamine Trifluoromethyl Toluidide Dimaleate: A Technical Guide

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Compound of Interest		
Compound Name:	HTMT dimaleate	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Histamine trifluoromethyl toluidide dimaleate (HTMT) is a potent synthetic agonist at both histamine H1 and H2 receptors. This technical guide provides a comprehensive overview of the foundational research on HTMT, including its chemical properties, pharmacological profile, and the signaling pathways it modulates. Detailed experimental protocols for assays relevant to its characterization are also presented. Quantitative data has been summarized for clarity, and key signaling and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

Histamine is a crucial biogenic amine involved in a wide array of physiological processes, including allergic reactions, gastric acid secretion, and neurotransmission. Its effects are mediated through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. The development of selective agonists and antagonists for these receptors has been instrumental in both elucidating the physiological roles of histamine and in the development of therapeutics for various pathologies.

Histamine trifluoromethyl toluidide dimaleate (HTMT) is a notable investigational compound that exhibits potent agonistic activity at both H1 and H2 receptors. Its unique structure,



featuring a trifluoromethyl toluidide moiety, confers distinct pharmacological properties, including significantly higher potency in certain cellular systems compared to histamine itself. This guide will delve into the core scientific knowledge surrounding HTMT, providing a valuable resource for researchers in pharmacology and drug development.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of HTMT is fundamental for its application in research settings.

Property	Value
Chemical Name	6-[2-(4-Imidazolyl)ethylamino]- N-(4- trifluoromethylphenyl)heptanec arboxamide dimaleate
Alternative Names	HTMT dimaleate, Histamine trifluoromethyl toluidide
Molecular Formula	C19H25F3N4O · 2C4H4O4
Molecular Weight	614.57 g/mol
Purity	≥99%
Solubility	Soluble to 100 mM in water
Storage	Desiccate at room temperature
CAS Number	195867-54-0

Pharmacological Profile

HTMT is characterized as a potent agonist at both H1 and H2 histamine receptors. Its activity has been demonstrated in various in vitro and in vivo models.

Receptor Binding Affinity

The binding affinity of HTMT for histamine receptors is a key determinant of its potency. While specific Ki values for H1 and H2 receptors are not readily available in the public domain, a



combined Ki value for its agonistic activity at H1/H2 receptors has been reported.

Parameter	Value	Receptor Type	Reference
Ki	1.2 μΜ	H1/H2	

Functional Activity

HTMT has been shown to be a highly potent agonist, in some cases significantly more so than histamine.

Assay	Result	Notes	Reference
H2-mediated effects in natural suppressor cells	4 x 10 ⁴ times more active than histamine	Demonstrates high potency at H2 receptors in this specific cell type.	
Intracellular Ca ²⁺ mobilization in lymphocytes	EC ₅₀ = 1.9 x 10 ⁻⁵ M	This effect may be mediated through a binding site other than the classic H1, H2, or H3 receptors in these cells.	-
Inositol Phosphate (IP³) production in lymphocytes	Induces IP₃ production	Consistent with H1 receptor activation.	-

Signaling Pathways

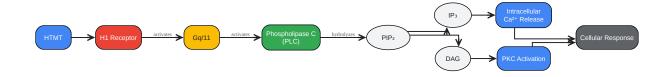
As an agonist at H1 and H2 receptors, HTMT activates distinct downstream signaling cascades.

H1 Receptor Signaling

The histamine H1 receptor is canonically coupled to the Gq/11 family of G proteins. Activation of this pathway by an agonist like HTMT leads to the activation of phospholipase C (PLC),



which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).



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HTMT-mediated H1 Receptor Signaling Pathway.

H2 Receptor Signaling

The histamine H2 receptor is coupled to the Gs family of G proteins. Agonist binding to the H2 receptor stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.



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HTMT-mediated H2 Receptor Signaling Pathway.

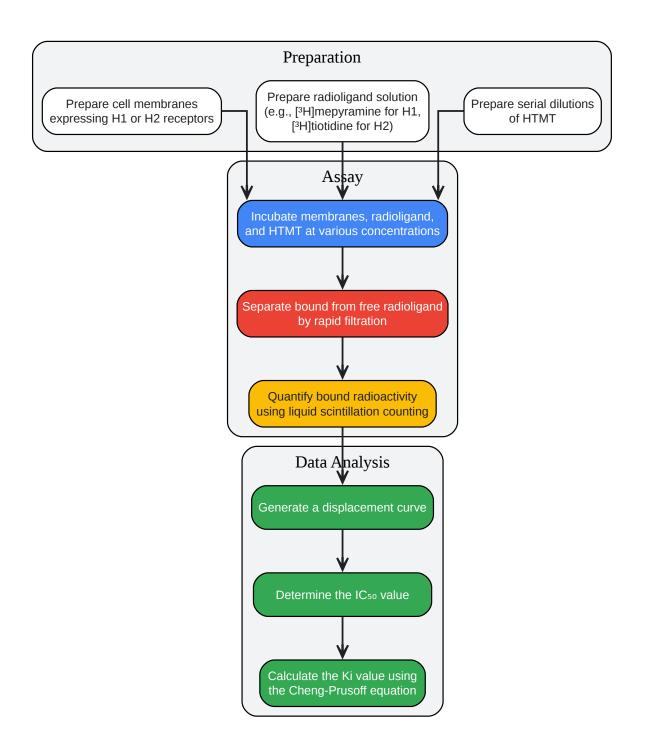
Experimental Protocols

The following are generalized protocols for key experiments used to characterize compounds like HTMT. It is important to note that specific parameters may need to be optimized for different cell types and experimental conditions.

Radioligand Binding Assay (Competitive)



This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.



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